5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. The presence of a chlorine atom and two methyl groups on the indanone structure makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Catalysts and Reagents: Aluminum chloride (AlCl3) and concentrated sulfuric acid (H2SO4) are used as catalysts.
Reaction Conditions: The reaction is carried out at a low temperature (around 5°C) for the initial addition of reagents, followed by heating to 60°C for several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for higher yields and purity. The process involves:
Optimization of Reaction Conditions: Adjusting the molar ratios of reactants and the reaction temperature to maximize yield.
Purification: The product is purified using techniques such as recrystallization or distillation to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the two methyl groups.
2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the chlorine atom.
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of chlorine
Uniqueness
The presence of both chlorine and two methyl groups in 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-2,2-dimethyl-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVGMXUJEBZIIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625221 |
Source
|
Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118259-88-4 |
Source
|
Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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